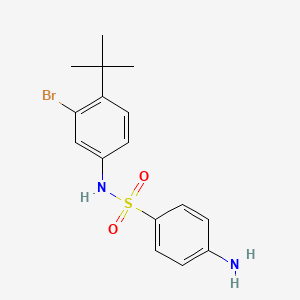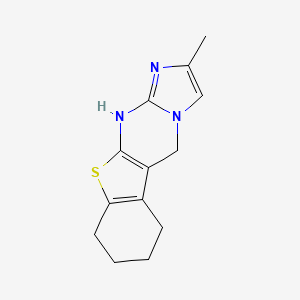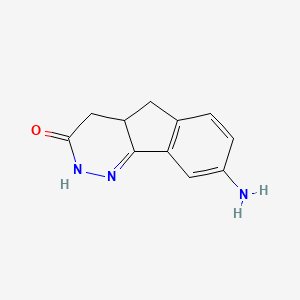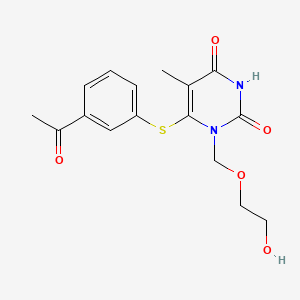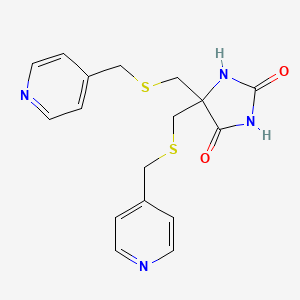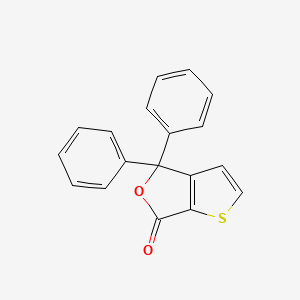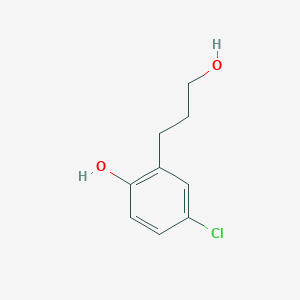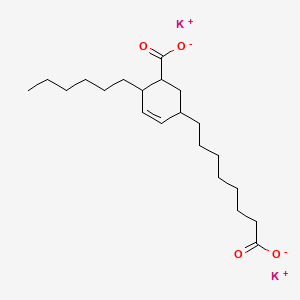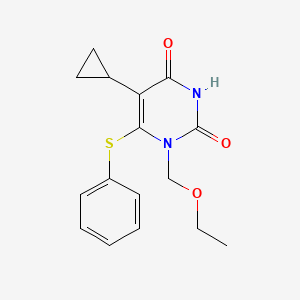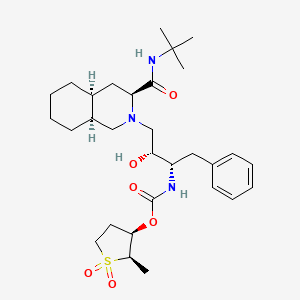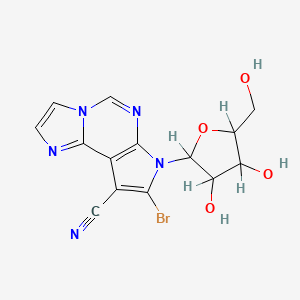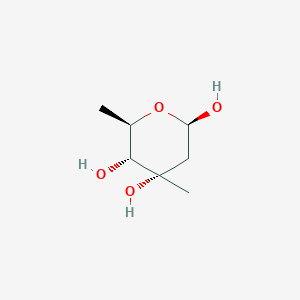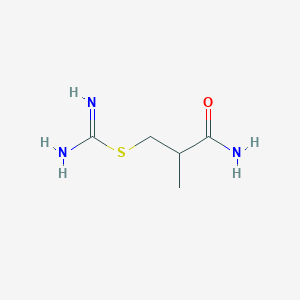
3-Amino-2-methyl-3-oxopropyl imidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-3-oxopropyl imidothiocarbamate is an organic compound with a unique structure that combines an amino group, a methyl group, a keto group, and an imidothiocarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate typically involves the reaction of 2-methyl-3-oxopropanoic acid with an appropriate amine and isothiocyanate. The general synthetic route can be outlined as follows:
Starting Materials: 2-Methyl-3-oxopropanoic acid, amine (such as ammonia or a primary amine), and isothiocyanate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol, under reflux conditions.
Procedure: The 2-methyl-3-oxopropanoic acid is first reacted with the amine to form an intermediate amide. This intermediate is then treated with isothiocyanate to yield the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methyl-3-oxopropyl imidothiocarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The imidothiocarbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under mild conditions to achieve substitution.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted imidothiocarbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, depending on its interaction with biological molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate involves its interaction with specific molecular targets. The amino and imidothiocarbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-methyl-3-oxopropanoic acid: Lacks the imidothiocarbamate moiety, making it less versatile in certain reactions.
2-Methyl-3-oxopropyl isothiocyanate: Contains an isothiocyanate group instead of an amino group, leading to different reactivity.
3-Amino-2-methyl-3-oxopropyl carbamate: Similar structure but with a carbamate group instead of an imidothiocarbamate group.
Uniqueness
3-Amino-2-methyl-3-oxopropyl imidothiocarbamate is unique due to the presence of both an amino group and an imidothiocarbamate moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
6634-44-2 |
|---|---|
Formule moléculaire |
C5H11N3OS |
Poids moléculaire |
161.23 g/mol |
Nom IUPAC |
(3-amino-2-methyl-3-oxopropyl) carbamimidothioate |
InChI |
InChI=1S/C5H11N3OS/c1-3(4(6)9)2-10-5(7)8/h3H,2H2,1H3,(H2,6,9)(H3,7,8) |
Clé InChI |
TVLCSRRBARSVKF-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC(=N)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


